molecular formula C16H17N5O B3001215 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2192745-19-8

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Número de catálogo: B3001215
Número CAS: 2192745-19-8
Peso molecular: 295.346
Clave InChI: USEJPESGMMSYPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one features a structurally unique hybrid scaffold combining three pharmacologically relevant motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle that enhances rigidity and metabolic stability compared to larger rings like piperidine .
  • 2H-1,2,3-Triazole: A heterocyclic group known for hydrogen-bonding capabilities, often used in click chemistry for drug discovery .
  • 1-Methylindol-3-yl: A hydrophobic aromatic system commonly associated with kinase inhibition and receptor binding .

Propiedades

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-17-6-7-18-21/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEJPESGMMSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a novel triazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Synthesis of the Azetidine Ring : This involves a cyclization reaction using a suitable precursor.
  • Coupling of the Rings : The triazole and azetidine rings are coupled through nucleophilic substitution.
  • Introduction of the Indole Moiety : The final step involves attaching the indole group to the azetidine-triazole framework.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : The compound can interact with various receptors, modulating cellular signaling pathways.
  • DNA Interaction : It might affect gene expression by interacting with DNA, influencing cellular proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing triazole rings often exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including resistant strains.

Pathogen Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Mycobacterium tuberculosisMinimal activity observed

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Cancer Cell Line IC50 (µM) Reference
HeLa15
MCF-720

Case Studies

  • Antimicrobial Evaluation
    A recent study focused on the antimicrobial efficacy of several triazole derivatives, including our compound. It was found to possess moderate activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.
  • Anticancer Studies
    In a comparative study involving various indole derivatives, the compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7), highlighting its potential as a lead compound for further development in cancer therapeutics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine-triazole hybrids and indole-containing derivatives are well-documented in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activities Reference
Target Compound Azetidine-2H-triazole + indole 1-Methylindol-3-yl ethanone ~297 (calculated) Hypothetical: Kinase inhibition, antifungal
3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5) Azetidine-2H-triazole 4-Fluoro-3-methylphenyl propanone 288.32 Undisclosed (structural analog)
1-(2,4-Dichlorophenyl)-2-(2H-triazol-2-yl)ethan-1-one (9h) 2H-Triazole 2,4-Dichlorophenyl ethanone Antifungal (CYP51 binding)
1,3,4-Thiadiazole derivative 9b Thiadiazole Triazole-ethylidene hydrazine Antitumor (HepG2 IC50 = 2.94 µM)
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one Benzodiazocinone Indol-3-yl Undisclosed (indole-based synthesis)

Key Observations

Azetidine vs. Larger Rings: The azetidine core in the target compound likely improves metabolic stability compared to six-membered rings in analogs like benzodiazocinone .

Indole vs. Phenyl Groups : The 1-methylindole group may enhance hydrophobic interactions compared to fluorophenyl or dichlorophenyl substituents, influencing selectivity for indole-binding targets (e.g., serotonin receptors) .

Biological Activity Trends : Thiadiazole and triazole derivatives (e.g., 9b ) show potent antitumor activity, suggesting the target compound’s triazole-indole-azetidine scaffold could be optimized for similar applications .

Research Findings and Implications

Antifungal Potential: Analog 9h (2,4-dichlorophenyl-triazole) inhibits fungal CYP51, a mechanism that could extend to the target compound given its triazole moiety .

Antitumor Activity : Thiadiazole-triazole hybrids (e.g., 9b ) exhibit sub-micromolar IC50 values against HepG2, highlighting the therapeutic promise of hybrid heterocycles .

Structural Refinement : Tools like SHELXL are critical for crystallographic analysis of such complex molecules, enabling precise determination of azetidine ring conformation and triazole geometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.